![molecular formula C25H33Cl2N7O2 B10777091 2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for SP2456 involve several steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2,3-dichlorobenzaldehyde.
Formation of Intermediate: The initial reaction forms an intermediate compound through a condensation reaction.
Cyclization: The intermediate undergoes cyclization with piperidine to form a pyrazole ring.
Acylation: The final step involves acylation with acetic anhydride to yield SP2456.
Industrial production methods for SP2456 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
SP2456 undergoes various types of chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
SP2456 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: SP2456 is being investigated for its potential therapeutic effects, particularly in modulating immune responses.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of SP2456 involves its interaction with interleukin-2, a cytokine that plays a crucial role in the immune system. SP2456 modulates the activity of interleukin-2, potentially affecting immune responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to immune modulation .
Comparación Con Compuestos Similares
SP2456 is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
N-acyl-alpha amino acids and derivatives: These compounds share the acylated amino acid structure but differ in their side chains and functional groups.
Phenylpyrazoles: Compounds with a pyrazole ring attached to a phenyl group, similar to SP2456.
N-acylpiperidines: Compounds containing a piperidine ring with an acyl group.
The uniqueness of SP2456 lies in its combination of a cyclohexyl group, dichlorophenyl group, and pyrazole ring, which contribute to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C25H33Cl2N7O2 |
|---|---|
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
(2R)-2-cyclohexyl-2-(diaminomethylideneamino)-N-[2-[4-[3-(2,3-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C25H33Cl2N7O2/c26-18-8-4-7-17(22(18)27)20-13-19(32-33-20)15-9-11-34(12-10-15)21(35)14-30-24(36)23(31-25(28)29)16-5-2-1-3-6-16/h4,7-8,13,15-16,23H,1-3,5-6,9-12,14H2,(H,30,36)(H,32,33)(H4,28,29,31)/t23-/m1/s1 |
Clave InChI |
SSSXBBASYYVGCI-HSZRJFAPSA-N |
SMILES isomérico |
C1CCC(CC1)[C@H](C(=O)NCC(=O)N2CCC(CC2)C3=CC(=NN3)C4=C(C(=CC=C4)Cl)Cl)N=C(N)N |
SMILES canónico |
C1CCC(CC1)C(C(=O)NCC(=O)N2CCC(CC2)C3=CC(=NN3)C4=C(C(=CC=C4)Cl)Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



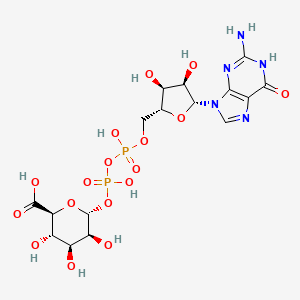
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)

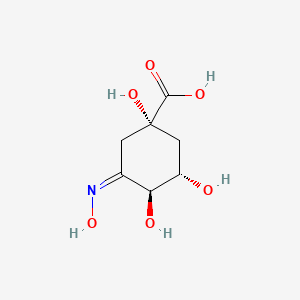
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
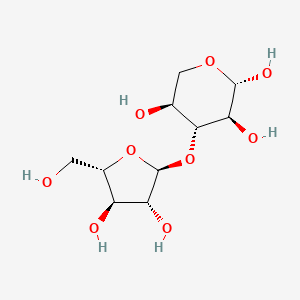
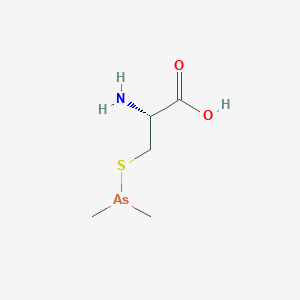
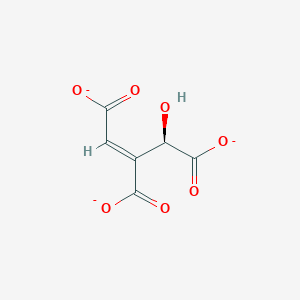
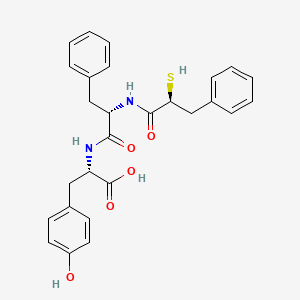

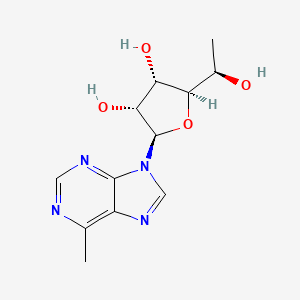
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)

